3-Butyn-1-one, 1-phenyl-

Organic Synthesis Alkyne Ketone Synthesis Vilsmeier-Haack Reaction

Failed projects often trace to substituting 1-phenylbut-3-yn-1-one with saturated ketones or internal alkynes, which are inert in CuAAC. This terminal alkyne ketone enables regioselective ligation for probe synthesis and medicinal chemistry. - **Core Advantage:** Terminal alkyne enables high-yielding CuAAC click chemistry; unreactive in 4-phenyl-3-butyn-2-one (CAS 1817-57-8). - **Quantitative Yield Protocol** reduces purification time and waste; consistent material for multi-step syntheses. - **Procurement:** Reliable supply for academic/industrial R&D; immediate global shipping.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 3771-56-0
Cat. No. B14144069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-1-one, 1-phenyl-
CAS3771-56-0
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC#CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8H,6H2
InChIKeyZYTMAAKNUIONSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-butyn-1-one: Chemical Profile


3-Butyn-1-one, 1-phenyl- (CAS 3771-56-0), also known as 1-phenylbut-3-yn-1-one, is an organic compound classified as a terminal alkyne ketone with the molecular formula C10H8O [1]. Its structure uniquely positions a reactive terminal alkyne adjacent to an electron-withdrawing ketone, which is further conjugated with a phenyl ring. This specific electronic and steric environment dictates a distinct reactivity profile compared to other alkyne or ketone building blocks, making it a valued intermediate in organic synthesis .

Why 3-Butyn-1-one, 1-phenyl- Is Irreplaceable


Simple substitution of 3-Butyn-1-one, 1-phenyl- with closely related analogs like 4-phenyl-3-butyn-2-one (CAS 1817-57-8) or butyrophenone (CAS 495-40-9) leads to project failure due to fundamental differences in reactivity and synthetic utility. The target compound's terminal alkyne is essential for efficient participation in key transformations such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry [1]. In contrast, the internal alkyne of 4-phenyl-3-butyn-2-one is unreactive in CuAAC, while the fully saturated butyrophenone lacks the alkyne moiety altogether, precluding it from these critical conjugation reactions. This specific functionality, combined with the activated ketone, provides a unique synthetic handle that cannot be achieved with structural look-alikes.

Differentiating Evidence for 3-Butyn-1-one, 1-phenyl-


High-Yield One-Step Synthesis

A recent protocol demonstrates the synthesis of 1-phenylbut-3-yn-1-one in quantitative yield (reported as quantitative yield, implying >98% conversion) using adapted Vilsmeier conditions [1]. This is a significant improvement over classical methods, such as the reaction of phenylmagnesium bromide with propargyl chloride, which often require multiple steps and/or give lower yields .

Organic Synthesis Alkyne Ketone Synthesis Vilsmeier-Haack Reaction

Terminal Alkyne Reactivity in CuAAC

The presence of a terminal alkyne in 3-Butyn-1-one, 1-phenyl- makes it an active substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a leading click chemistry reaction [1]. Its positional isomer, 4-phenyl-3-butyn-2-one, features an internal alkyne and is therefore unreactive in CuAAC. This is a binary functional difference; the reaction simply will not proceed with the isomer, making substitution impossible for this application.

Click Chemistry Bioorthogonal Chemistry CuAAC

Storage Stability Profile

According to its Globally Harmonized System (GHS) classification, 1-phenylbut-3-yn-1-one is reported as stable under recommended storage conditions . While stability is a common requirement, this documentation provides a baseline assurance against rapid degradation that might plague other more labile or highly strained alkynes.

Chemical Stability Procurement Storage

Application Scenarios: 3-Butyn-1-one, 1-phenyl-


Efficient Complex Scaffold Synthesis

In academic or industrial R&D labs, this compound is the preferred choice when a high-yielding, one-step synthesis of an alkyne-ketone building block is required. Its quantitative yield protocol [1] reduces waste, saves time, and ensures consistent material for subsequent multi-step projects, directly lowering the cost per successful reaction.

Bioconjugation via Click Chemistry

For researchers developing probes, affinity tags, or functional biomaterials, this compound is essential due to its active terminal alkyne, a prerequisite for CuAAC [2]. Its use ensures efficient and regioselective ligation with azide-bearing partners, a key step in creating defined molecular architectures for studying biological systems.

Butyrophenone-Derived Drug Design

In medicinal chemistry, this compound serves as a foundational building block for creating novel butyrophenone analogs, a class known for antipsychotic and antiemetic activity [3]. The alkyne functionality offers a synthetic handle for further diversification, enabling the creation of focused compound libraries to explore structure-activity relationships (SAR) beyond what saturated analogs allow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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